molecular formula C17H15FN2OS2 B2475968 (2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 898408-98-5

(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2475968
CAS No.: 898408-98-5
M. Wt: 346.44
InChI Key: XJIFMPOOPVLJDF-UGGIZNLBSA-N
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Description

The compound “(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide” features a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a propyl group at the 3-position. This structure combines electron-withdrawing (fluoro) and lipophilic (propyl) substituents, which may enhance metabolic stability and membrane permeability compared to simpler analogs . Such modifications are critical in drug design, particularly for anticancer or antimicrobial agents where heterocyclic systems like thiazoles and thiophenes are common pharmacophores .

Properties

IUPAC Name

(E)-N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-2-10-20-16-13(18)6-3-7-14(16)23-17(20)19-15(21)9-8-12-5-4-11-22-12/h3-9,11H,2,10H2,1H3/b9-8+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIFMPOOPVLJDF-KKYDQWCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups: The 4-fluoro substituent in the target compound may improve metabolic stability compared to non-halogenated analogs like those with methylphenyl groups .
  • Heterocyclic variations: Thiophene-containing analogs (target compound) exhibit distinct electronic properties vs.
  • Side-chain modifications: The propyl group in the target compound increases lipophilicity relative to dimethylaminopropyl (), which could affect tissue penetration .

Table 2: Reported Bioactivities of Related Compounds

Compound Class Bioactivity Mechanism/Notes Reference
Thiazole derivatives (e.g., (Z)-2a, (Z)-2b) Cytotoxic (IC₅₀: 5–20 µM) Induce apoptosis in cancer cell lines via ROS generation
2-Cyanoacrylamides Anticancer (in vitro) Inhibit tubulin polymerization; structural analogs used in chemotherapy
Thiadiazol-2-ylidene benzamides (e.g., 4g, 4h) Moderate antimicrobial activity Target bacterial membrane integrity

Insights on Target Compound:

The thiophene-acrylamide moiety is associated with tubulin inhibition (), and the fluorine substituent may enhance pharmacokinetics .

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